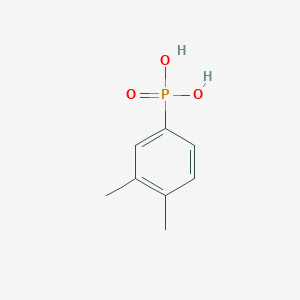

(3,4-Dimethylphenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNJCFQYNKGNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)P(=O)(O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303212 | |

| Record name | (3,4-dimethylphenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53104-47-5 | |

| Record name | NSC157372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-dimethylphenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Xylylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 3,4 Dimethylphenyl Phosphonic Acid

Acid-Base Chemistry and Proton Transfer Processes

(3,4-Dimethylphenyl)phosphonic acid, like other arylphosphonic acids, is a diprotic acid. This means it can donate two protons in aqueous solutions. The phosphonic acid functional group, -P(O)(OH)₂, is responsible for this acidity. The dissociation occurs in two distinct steps, each characterized by its own acid dissociation constant (pKa).

The first proton is strongly acidic, while the second is significantly weaker. For the parent phenylphosphonic acid, the first pKa (pKa₁) is typically in the range of 1.1 to 2.3, and the second pKa (pKa₂) ranges from 5.3 to 7.2. nih.gov The exact values are influenced by the electronic properties of the substituents on the aromatic ring. nih.gov The two methyl groups on the phenyl ring of this compound are electron-donating, which would be expected to slightly increase the pKa values (decrease the acidity) compared to unsubstituted phenylphosphonic acid.

The process of deprotonation involves the transfer of a proton from one of the hydroxyl groups on the phosphorus atom to a base, typically water in an aqueous environment. wikipedia.org This results in the formation of a monoanion, [C₈H₁₀O₃P]⁻, and then a dianion, [C₈H₁₀O₂P]²⁻. These proton transfer events are fundamental to its behavior in various chemical and biological systems. wikipedia.orgyoutube.com The ability of the phosphonic acid group to engage in hydrogen bonding also plays a crucial role in its solid-state structure and interactions in solution. nih.gov

Table 1: Typical Acidity of Arylphosphonic Acids

| Dissociation Step | pKa Range | Resulting Species |

|---|---|---|

| First Proton Loss | 1.1 - 2.3 | Monoanion |

| Second Proton Loss | 5.3 - 7.2 | Dianion |

Data sourced from general properties of arylphosphonic acids. nih.gov

Oxidative and Reductive Transformations of Phosphorus-Carbon Bonds

The phosphorus-carbon (P-C) bond in arylphosphonic acids is known for its considerable stability. However, it is not entirely inert and can undergo transformation under specific oxidative or reductive conditions.

Reductive Transformations: Information regarding the direct reductive cleavage of the P-C bond in this compound is not extensively documented in readily available literature. Generally, this bond is strong and not susceptible to reduction under standard catalytic hydrogenation conditions that might, for example, reduce a nitro group. Cleavage of P-C bonds in related tertiary phosphines has been achieved using strong reducing agents like alkali metals (e.g., lithium in THF), which proceeds through radical and anionic intermediates. masterorganicchemistry.com Applying such harsh conditions to an arylphosphonic acid would likely lead to multiple reactions and is not a common synthetic transformation.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic properties of the substituents already present: the two methyl groups and the phosphonic acid group.

Electrophilic Aromatic Substitution (SₑAr): Electrophilic aromatic substitution involves an electrophile replacing an atom (usually hydrogen) on the aromatic ring. wikipedia.org The substituents on the ring determine the rate and position of the incoming electrophile.

Activating/Deactivating Effect: The phosphonic acid group, -P(O)(OH)₂, is a deactivating group. Its electron-withdrawing nature pulls electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene. youtube.com In contrast, the methyl groups (-CH₃) are weakly activating groups.

Directing Effect: The phosphonic acid group is a meta-director. This was demonstrated in a study where the sulfonation of phenylphosphonic acid with chlorosulfonic acid yielded m-sulfophenylphosphonic acid. rsc.org The methyl groups are ortho, para-directors. In this compound, the positions open for substitution are 2, 5, and 6. The directing effects of the substituents would guide incoming electrophiles. The phosphonic acid group at position 1 directs meta to positions 3 and 5. The methyl group at position 3 directs ortho to positions 2 and 4, and para to position 6. The methyl group at position 4 directs ortho to positions 3 and 5. The combined influence suggests that electrophilic attack is most likely at positions 5 or 6, influenced by a complex interplay of electronic and steric factors.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Type | Reactivity Effect | Directing Position(s) |

|---|---|---|---|

| -P(O)(OH)₂ | Phosphonic Acid | Deactivating | meta |

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is generally difficult for benzene derivatives unless the ring is highly electron-deficient. wikipedia.orgmasterorganicchemistry.com This typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.org The this compound molecule does not meet these criteria. The methyl groups are electron-donating, and the phosphonic acid group, while deactivating for SₑAr, is not typically sufficient to activate the ring for SₙAr. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Mechanisms of P–C Bond Formation and Cleavage

The formation and cleavage of the phosphorus-carbon bond are central to the synthesis and degradation of arylphosphonic acids.

Mechanisms of P–C Bond Formation: The P-C bond of arylphosphonic acids is typically formed through reactions that create a direct link between a phosphorus-containing moiety and the aromatic ring. Common methods include:

Michaelis-Arbuzov Reaction: This is one of the most versatile methods for forming P-C bonds. khanacademy.org It involves the reaction of a trialkyl phosphite (B83602) with an aryl halide. The corresponding reaction for this compound would likely start with 3,4-dimethylbromobenzene or a related halide.

Hirao Cross-Coupling: This palladium-catalyzed reaction couples H-phosphonates with aryl halides to form the P-C bond. researchgate.net

Friedel-Crafts-type Reactions: Direct phosphonylation of an aromatic ring can be achieved using reagents like phosphorus trichloride (B1173362) (PCl₃) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Mechanisms of P–C Bond Cleavage: While stable, the P-C bond can be broken under certain conditions.

Hydrolytic Cleavage: In most cases, the P-C bond is stable to hydrolysis. However, the stability can be influenced by other substituents on the ring. For example, a hydroxyl group at the para position of a phenylphosphonate (B1237145) can promote P-C bond cleavage during acidic hydrolysis, likely due to its strong electron-donating mesomeric effect. nih.gov In contrast, a hydroxyl group at the meta position does not cause the same instability. nih.gov

Metal-Mediated Cleavage: As mentioned previously, strong reducing agents like lithium can cleave P-C bonds in related phosphines via a mechanism involving radical and anionic intermediates. masterorganicchemistry.com Transition metals can also facilitate P-C bond cleavage. For instance, the reaction of triphenylphosphine (B44618) at a platinum(0) center can lead to the scission of the P-C bond, which is thermodynamically preferred over C-H bond activation. tul.cz

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity and stability of this compound. While specific kinetic and thermodynamic data for this exact compound are sparse in the literature, general principles from related compounds can be applied.

Thermodynamic Parameters: Key thermodynamic parameters for phosphonic acids include their acid dissociation constants (pKa), which quantify their acid strength in solution. chemicalbook.com For phenylphosphonic acid, pKa values are approximately 1.8-2.3 for the first dissociation and 7.1-7.5 for the second. nih.govchemicalbook.com Thermodynamic investigations on related compounds, such as the solution and mixing enthalpies of phosphoric acid in solvents like N,N-dimethylformamide (DMF), help to understand the energetics of solvation and complex formation. researchgate.net Such studies reveal information about acid-base interactions and intermolecular forces. researchgate.net

Reaction Kinetics: Kinetic studies focus on the rates of reaction. For example, the kinetics of esterification reactions involving phosphorus compounds have been investigated. A study on the synthesis of triphenyl phosphite from phenol (B47542) and phosphorous trichloride found the reaction to follow first-order kinetics, with the rate being significantly dependent on temperature. researchgate.net Kinetic analysis of hydrolysis reactions, such as those for phosphate (B84403) diesters, allows for the determination of rate constants and activation parameters (enthalpy ΔH‡ and entropy ΔS‡ of activation), which elucidate the reaction mechanism. chemicalbook.com Similar kinetic studies on the reactions of this compound, such as its esterification or reactions involving the P-C bond, would be necessary to fully characterize its reactivity profile.

Theoretical and Computational Studies of 3,4 Dimethylphenyl Phosphonic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For (3,4-Dimethylphenyl)phosphonic acid, DFT calculations are instrumental in determining its ground-state geometry, electronic structure, and various spectroscopic properties.

Detailed research findings from DFT studies on the closely related phenylphosphonic acid reveal key structural parameters that are anticipated to be similar in its 3,4-dimethyl derivative. nih.gov Geometry optimization calculations, typically performed with basis sets like 6-31G(d,p) or larger, predict a tetrahedral geometry around the phosphorus atom. The P=O and P-O bond lengths and the O-P-O and C-P-O bond angles are critical parameters determined through these calculations. The presence of the electron-donating methyl groups on the phenyl ring is expected to subtly influence the C-P bond length and the electronic environment of the phosphorus center compared to the unsubstituted phenylphosphonic acid.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For substituted phenylphosphonic acids, the HOMO is typically localized on the phenyl ring, while the LUMO may have significant contributions from the phosphonic acid group.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| P=O Bond Length | ~1.48 | The length of the double bond between phosphorus and oxygen. |

| P-OH Bond Length | ~1.65 | The length of the single bonds between phosphorus and the hydroxyl oxygen atoms. |

| P-C Bond Length | ~1.80 | The length of the bond connecting the phosphorus atom to the phenyl ring. |

| O=P-OH Bond Angle | ~115 | The angle between the phosphoryl oxygen, phosphorus, and a hydroxyl oxygen. |

| HO-P-OH Bond Angle | ~105 | The angle between the two hydroxyl oxygen atoms and the phosphorus atom. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. This methodology is particularly useful for conformational analysis and studying intermolecular interactions in a condensed phase, such as in a solvent or in the solid state.

For this compound, a key conformational degree of freedom is the rotation around the C-P bond, which dictates the orientation of the phosphonic acid group relative to the plane of the dimethylphenyl ring. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for understanding how molecules of this compound interact with each other and with solvent molecules. By simulating a system containing multiple phosphonic acid molecules, one can observe the formation of hydrogen-bonded dimers or larger aggregates. The simulations can quantify the strength and lifetime of these hydrogen bonds, providing a detailed picture of the intermolecular forces that govern the self-assembly process. Constant-pH MD simulations can also be employed to study how the protonation state of the phosphonic acid group changes with pH, which is crucial for understanding its behavior in aqueous environments. nsf.gov

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insights

Quantum chemical calculations are essential for predicting the pathways of chemical reactions and elucidating their mechanisms. For this compound, these calculations can be used to study its reactivity, such as its thermal decomposition or its role as a ligand in coordination complexes.

For instance, studies on the thermal stability of phenylphosphonic acid on metal surfaces have utilized DFT to map out the reaction pathways for bond cleavage. researchgate.net Similar calculations for this compound could identify the activation barriers for the scission of the P-O, P-C, or C-H bonds. This information is critical for understanding the thermal stability of the compound and predicting its decomposition products.

Mechanistic studies can also be performed to understand how this compound interacts with other molecules. For example, if this molecule is used as a catalyst or a ligand, quantum chemical calculations can model the formation of transition states and intermediates, providing a detailed, step-by-step picture of the reaction mechanism. These calculations can reveal the electronic effects of the dimethylphenyl group on the reactivity of the phosphonic acid moiety.

Computational Modeling of Supramolecular Aggregation

The ability of phosphonic acids to form strong hydrogen bonds often leads to the formation of well-defined supramolecular structures in the solid state. Computational modeling can predict and analyze these aggregates, providing insights that are complementary to experimental techniques like X-ray diffraction.

For this compound, computational models can be used to explore the various ways in which the molecules can pack in a crystal lattice. By systematically searching for low-energy configurations, these models can predict the most stable crystal polymorphs. These models would account for the strong O-H···O=P hydrogen bonds that are characteristic of phosphonic acids, as well as weaker interactions such as van der Waals forces and π-π stacking of the phenyl rings.

Advanced Materials Science Applications of 3,4 Dimethylphenyl Phosphonic Acid Derivatives

Surface Functionalization and Interface Engineering

The ability of phosphonic acids to form robust, ordered layers on metal and metal oxide surfaces is a cornerstone of their application in materials science. This surface modification capability is critical for engineering interfaces with tailored properties for electronics, adhesion, and environmental protection.

Derivatives of (3,4-Dimethylphenyl)phosphonic acid readily form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. The phosphonic acid headgroup strongly anchors to the surface, creating a dense and highly organized molecular layer. nih.govprinceton.edu This process involves a condensation reaction between the phosphonic acid and the hydroxyl groups present on the native oxide layer of the substrate, forming stable, covalent P-O-Metal bonds. mdpi.commdpi.com

These SAMs have found significant use in organic electronics. rsc.orgresearchgate.net For instance, when applied to the surface of transparent conductive oxides like Indium Tin Oxide (ITO), they can modify the work function of the electrode. researchgate.net This tuning is crucial for optimizing charge injection and extraction in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By selecting appropriate aromatic phosphonic acids, the work function of ITO can be significantly increased, for example, from 5.00 eV to as high as 5.77 eV using cyanophenylphosphonic acid, a functional derivative. researchgate.net

On aluminum oxide (Al₂O₃), these phosphonate (B1237965) SAMs serve not only as excellent insulating layers but also as platforms for building more complex surface architectures. mdpi.comrsc.orgresearchgate.net The stability of the alumino-phosphonate linkage provides a durable foundation for subsequent material deposition. mdpi.com

Furthermore, phosphonic acid derivatives have been successfully used to functionalize the surface of Nitinol (NiTi) nanoparticles. marshall.eduosti.gov Nitinol, a nickel-titanium alloy known for its shape memory and superelastic properties, can be surface-modified to improve its biocompatibility and stability for medical applications. marshall.eduosti.gov Spectroscopic analysis indicates that the phosphonic head group typically adsorbs in a mixed bidentate/monodentate binding fashion onto the Nitinol surface, forming a strongly-bound, ordered film. marshall.eduosti.gov

The table below summarizes the impact of phosphonic acid SAMs on the work function of Indium Tin Oxide.

| Surface Modifier | Substrate | Initial Work Function (eV) | Final Work Function (eV) | Change in Work Function (eV) |

| Nitrophenylphosphonic Acid | Cleaned ITO | 5.00 | 5.60 | +0.60 |

| Cyanophenylphosphonic Acid | Cleaned ITO | 5.00 | 5.77 | +0.77 |

| This table is based on data for phenylphosphonic acid derivatives, illustrating the principle of work function modification. researchgate.net |

The dense, ordered nature of SAMs formed by this compound derivatives makes them excellent candidates for protecting metal surfaces from corrosion and improving adhesion for paints and coatings. mdpi.com When applied to metals like aluminum, the phosphonic acid group forms a strong, hydrolytically stable Al-O-P bond with the native oxide layer. mdpi.com

The organic tails of the molecules, in this case, the dimethylphenyl groups, pack closely together, creating a hydrophobic barrier. This molecular shield prevents water and corrosive agents from reaching the underlying metal substrate, significantly enhancing its corrosion resistance. mdpi.com The effectiveness of this protection is attributed to the water-repelling nature of the molecular chains within the SAM. mdpi.com A variety of phosphonic acids are utilized for this purpose, ranging from simple alkyl phosphonic acids to more complex functionalized aromatic ones. mdpi.com

Beyond direct protection, these SAMs act as superior adhesion promoters. The organic surface presented by the monolayer provides a more compatible interface for organic coatings, such as epoxy, compared to the bare metal oxide. This improved interfacial bonding leads to more durable and long-lasting protective paint systems. mdpi.com

Hybrid Materials and Nanocomposite Design

This compound and its analogues are key building blocks in the creation of organic-inorganic hybrid materials and nanocomposites. researchgate.net These materials combine the properties of both organic molecules and inorganic frameworks to achieve novel functionalities.

Metal phosphonates, which consist of metal ions connected by phosphonate linkers, are a prominent class of hybrid materials. mdpi.com These can form diverse structures, from simple one-dimensional chains to complex three-dimensional frameworks, sometimes referred to as metal-organic frameworks (MOFs). The structure and properties of these materials can be tuned by changing the metal ion or the organic part of the phosphonic acid.

In nanocomposite design, phosphonic acids are used as surface modifiers or coupling agents for nanoparticles. marshall.edu By functionalizing the surface of nanoparticles (e.g., Nitinol, Titania, Zirconia), their dispersion in polymer matrices can be dramatically improved, preventing aggregation and leading to enhanced mechanical, thermal, or optical properties of the final composite material. researchgate.netmarshall.edu

Proton Conductive Materials Development

There is significant interest in developing new materials for proton exchange membranes (PEMs) that can operate under anhydrous (water-free) conditions and at temperatures above 100°C for next-generation fuel cells. researchgate.net Phosphonic acid moieties are central to this effort due to their ability to facilitate proton transport. nih.govnih.gov

The mechanism of proton conduction in neat phosphoric acid involves a network of strong hydrogen bonds that allows for rapid structural diffusion of protons. nih.gov Materials incorporating phosphonic acid groups aim to replicate this efficient transport. Acid-base composite materials, where a phosphonic acid-containing polymer is blended with a basic polymer (e.g., one containing triazole groups), have shown promising results. nih.gov In these systems, the interaction between the acidic phosphonic group and the basic site lowers the energy barrier for proton hopping. nih.gov For example, a blend of poly(vinylphosphonic acid) and poly(4-vinyl-1H-1,2,3-triazole) exhibited a proton conductivity of about 2.1 mS/cm at 100°C in an anhydrous state. nih.gov

Recent research has also focused on "protonated phosphonic acids," where a proton from a stronger acid (like a perfluorosulfonic acid) is transferred to the phosphonic acid group. researchgate.net This increases the acidity and enhances anhydrous proton conduction, leading to fuel cells with significantly improved performance and durability at high temperatures. researchgate.net

The table below shows a comparison of proton conductivity in different phosphonic acid-based systems.

| Material System | Condition | Temperature (°C) | Proton Conductivity (mS/cm) |

| Poly(vinylphosphonic acid) - Poly(4-vinyl-1H-1,2,3-triazole) Blend | Anhydrous | 100 | ~2.1 |

| Nafion/PWN Composite (IEC = 2.0 mequiv/g) | Anhydrous | N/A | 2.0 |

| Nafion/PWN Composite (IEC = 3.0 mequiv/g) | Anhydrous | N/A | 2.9 |

| This table presents data from various phosphonic acid-based systems to illustrate their conductive properties. researchgate.netnih.gov |

Luminescent Materials Integration

This compound derivatives can be incorporated into luminescent materials, particularly those involving metal-organic frameworks (MOFs) and lanthanide complexes. researchgate.net The phosphonate group can act as a linker to build frameworks or as a ligand to sensitize the emission of luminescent metal ions.

In lanthanide-based materials, the organic phosphonate ligand can absorb excitation energy (e.g., UV light) and efficiently transfer it to the lanthanide ion (such as Europium or Terbium), which then emits light at its characteristic wavelength. researchgate.net This antenna effect is crucial for creating brightly luminescent materials. For instance, complexes of terbium with certain phosphonic acid ligands have demonstrated luminescence quantum yields as high as 42.2%. researchgate.net

Furthermore, porphyrin-based phosphonic acids have been used to construct highly photoluminescent and electrically conductive MOFs. ucl.ac.uk A zinc-phosphonate MOF built with a porphyrin linker exhibited a strong photoluminescence and an electrical conductivity of 4 S/m, making it a promising material for optoelectronic applications like LEDs and sensors. ucl.ac.uk The integration of phosphors into transparent, high-surface-area matrices like silica (B1680970) aerogels is another avenue for creating novel luminescent hybrid materials for applications such as advanced lighting. mdpi.com

Applications in Separation Science and Nuclear Fuel Stewardship

Organophosphorus compounds, including phosphonic acids and their derivatives, play a critical role in solvent extraction processes within the nuclear fuel cycle. nih.gov A major challenge in reprocessing spent nuclear fuel is the separation of trivalent actinides (like Americium and Curium) from lanthanides (fission products). nih.govresearchgate.net This separation is difficult due to their similar ionic radii and chemical properties.

Extractants based on phosphonic acids are being developed to improve the efficiency and selectivity of this separation. researchgate.net The design of these molecules is crucial, as their structure dictates their extraction behavior and selectivity for actinides over lanthanides. nih.gov While traditional extractants like tributyl phosphate (B84403) (TBP) are widely used, research is ongoing to find alternatives that are completely incinerable, reducing the volume of long-lived radioactive waste. researchgate.net N,N-dialkylamides and other functionalized phosphonic acid derivatives are being explored for this purpose, aiming to create a more sustainable nuclear fuel cycle. researchgate.net

Design of Organic Frameworks with Phosphonate Linkers

The design and synthesis of metal-organic frameworks (MOFs) using phosphonate-based linkers represent a significant area of materials chemistry, offering frameworks with often superior thermal and hydrolytic stability compared to their carboxylate counterparts. researchgate.netacs.org The strong coordination of the phosphonate group (PO₃²⁻) to metal centers leads to robust structures. acs.org Derivatives of this compound, as part of the broader class of aromatic phosphonic acids, are valuable building blocks for creating these advanced materials. The strategic design of such frameworks involves the careful selection of metal ions and the steric and electronic properties of the phosphonate linker to guide the resulting network topology and properties. researchgate.net

The fundamental principle in designing these frameworks lies in the connectivity between the inorganic metal-oxo clusters, which act as secondary building units (SBUs), and the organic phosphonate linkers. Aromatic phosphonic acids, including xylyl derivatives, serve as rigid pillars or linkers that connect these SBUs into one, two, or three-dimensional networks. wiley.com The methyl groups on the phenyl ring of this compound influence the linker's steric profile, preventing overly dense packing and helping to create porous structures. researchgate.net The formation of layered or pillared-layered structures is a common outcome with metal phosphonates, which can be an advantage for applications like ion exchange or catalysis. researchgate.netacs.org

The table below summarizes representative data for metal-organic frameworks constructed from aromatic phosphonic and related acid linkers, illustrating the structural diversity achievable. While specific data for frameworks derived exclusively from this compound is not extensively documented in dedicated studies, the principles from these analogous systems are directly applicable. The choice of metal ion and the structure of the organic linker are key variables that researchers manipulate to target specific framework properties.

| Framework Name/Reference | Metal Ion(s) | Organic Linker | Dimensionality/Topology | Key Finding/Property | Citation |

|---|---|---|---|---|---|

| [Mn3(H2DMPhIDC)2(HDMPhIDC)2(bpp)]n | Mn(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H3DMPhIDC) & bpp | 3D | Noninterpenetrated framework with 1D open channels. | nih.gov |

| [Pb4(DMPhIDC)2(OH)2]n | Pb(II) | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid (H3DMPhIDC) | 2D | Stepped (4,4,4,4,6,6)-connected 2D topology. | nih.gov |

| Lanthanide Phosphonates | Sm(III), Gd(III), Eu(III), Tb(III) | 2-(pyridyl-N-Oxide) methylphosphonic acid & Oxalic acid | 3D | Isomorphic structures exhibiting characteristic lanthanide fluorescence. | taylorfrancis.com |

| Fe-MOFs (ICR-8, ICR-14) | Fe(III) | Functionalized biphenyl-diphosphinic acids | 3D | Honeycomb arrangement with high hydrolytic stability, suitable for pollutant adsorption. | acs.orgnih.gov |

| CuBDPR | Cu(II) | 1,4-benzenediphosphonate bis(monoalkyl ester) | 3D | Porosity and CO2 uptake are highly sensitive to the orientation of the alkyl tether on the phosphonate linker. | researchgate.net |

The design of these frameworks also extends to creating pillared structures, where 2D layers of metal phosphonates are connected by a second, often nitrogen-donating, linker to form a 3D architecture. wiley.comrsc.org This strategy provides an additional layer of control for tuning pore size and functionality. wiley.com The inherent stability of the P-C bond makes aromatic phosphonic acid derivatives robust candidates for building these crystalline, nanoporous materials for diverse applications. researchgate.net

Future Research Directions and Emerging Opportunities in 3,4 Dimethylphenyl Phosphonic Acid Chemistry

Development of Novel Green Synthetic Methodologies and Catalytic Processes

The future synthesis of (3,4-Dimethylphenyl)phosphonic acid and its derivatives is geared towards environmentally benign processes that offer high efficiency and atom economy. Traditional methods for creating P-C bonds, such as the Michaelis-Arbuzov reaction, often require high temperatures and produce stoichiometric byproducts. researchgate.net Future research will likely focus on catalytic cross-coupling reactions and milder hydrolysis techniques to prepare the target acid. researchgate.net

Key areas for development include:

Catalytic C-P Coupling: Palladium-catalyzed cross-coupling reactions, as described by Hirao and others, present a viable route for forming the aryl-phosphorus bond under potentially milder conditions than traditional methods. researchgate.net Research into more efficient and recyclable catalysts for the specific synthesis of this compound esters is a significant opportunity.

Green Hydrolysis Methods: The conversion of dialkyl (3,4-dimethylphenyl)phosphonates to the final phosphonic acid is a critical step. While refluxing in concentrated hydrochloric acid is common, the McKenna reaction, which uses bromotrimethylsilane (B50905) followed by methanolysis, offers a two-step, often gentler alternative suitable for sensitive molecules. beilstein-journals.orgresearchgate.net Exploring the use of solid acid catalysts or enzymatic hydrolysis could lead to even greener and more selective processes. mdpi.com

Direct Phosphonylation: Investigating direct C-H phosphonylation methods for 1,2-dimethylbenzene would represent a major advance, potentially reducing the number of synthetic steps and the generation of waste.

Use in Catalysis: The phosphonic acid moiety itself can participate in catalysis. A patent has described how a chiral phenyl-phosphonic acid derivative can exhibit excellent catalytic performance. google.com Future work could explore the potential of this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts in their own right, particularly in reactions benefiting from its specific steric and electronic profile.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Precursors | Key Reagents/Conditions | Potential "Green" Advantages | References |

|---|---|---|---|---|

| Michaelis-Arbuzov Reaction | 3,4-Dimethylphenyl halide, Trialkyl phosphite (B83602) | Thermally initiated | High atom economy in the main reaction. | researchgate.net |

| Catalytic Cross-Coupling | 3,4-Dimethylphenyl halide, Diethyl phosphite | Palladium catalyst, Base | Lower reaction temperatures, catalytic turnover reduces waste. | researchgate.net |

| McKenna Reaction (Hydrolysis) | Dialkyl (3,4-dimethylphenyl)phosphonate | Bromotrimethylsilane, Methanol (B129727) | Milder conditions than strong acid hydrolysis, suitable for complex molecules. | beilstein-journals.orgresearchgate.net |

| Friedel-Crafts Reaction | 1,2-Dimethylbenzene | PCl₃/AlCl₃, followed by hydrolysis and oxidation | Utilizes readily available starting materials. | mdpi.com |

Exploration of Advanced Functional Materials with Tailored Properties

The phosphonic acid group is exceptionally adept at modifying surfaces and forming robust networks, making it a prime candidate for the design of advanced materials. beilstein-journals.orgresearchgate.net The incorporation of the 3,4-dimethylphenyl group allows for the fine-tuning of properties such as hydrophobicity, processability, and electronic interactions within these materials.

Future research in this area includes:

Polymer Functionalization: this compound can be synthesized as a monomer or grafted onto existing polymer backbones. mdpi.com This could lead to the creation of specialty polymers, such as ion-exchange resins with tailored selectivity for metal separation, proton-conducting membranes for fuel cells, or biocompatible materials for biomedical applications. mdpi.commdpi.com The dimethylphenyl group could enhance the thermal stability or solubility of these polymers in organic solvents.

Hybrid Organic-Inorganic Materials: The strong binding of phosphonic acids to metal oxides (e.g., TiO₂, ZrO₂, Al₂O₃) is well-documented. researchgate.net This allows for the creation of self-assembled monolayers (SAMs) or hybrid materials where the organic (3,4-dimethylphenyl) layer can control surface properties like wettability or serve as an interface for subsequent chemical modification. These materials have potential applications in electronics, sensors, and chromatography.

Luminescent Materials: Research has shown that certain hybrid materials derived from sol-gel processes can exhibit photoluminescence. researchgate.net By incorporating this compound into such frameworks, it may be possible to develop new phosphors where the organic moiety influences the emission properties.

Expanding Supramolecular and Coordination Chemistry Horizons

The phosphonic acid group is a powerful building block in supramolecular chemistry and for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netresearchgate.net It can act as a multidentate ligand, bridging multiple metal centers, and its P-OH groups are excellent hydrogen bond donors and acceptors. beilstein-journals.org

Emerging opportunities include:

Metal-Organic Frameworks (MOFs): The use of this compound as an organic linker in MOF synthesis is a promising frontier. The size and rigidity of the dimethylphenyl group can influence the pore size and topology of the resulting framework. These materials could be designed for specific applications in gas storage, separation, or catalysis.

Hydrogen-Bonded Assemblies: In the solid state, phosphonic acids form extensive hydrogen-bonding networks. beilstein-journals.org The interplay between the strong P-OH···O=P hydrogen bonds and potential weaker interactions from the dimethylphenyl group (e.g., C-H···π) could be exploited to engineer complex, highly ordered supramolecular structures. rsc.org

Coordination Complexes: The coordination chemistry of phosphonic acids with a wide range of metal ions is a rich field. researchgate.netresearchgate.net Studying the specific complexes formed with this compound can lead to new compounds with interesting magnetic, optical, or catalytic properties. The steric bulk of the dimethylphenyl group could be used to control the coordination number and geometry around the metal center. nih.gov

Computational and Data-Driven Approaches for Compound Design and Discovery

Modern computational chemistry and machine learning offer powerful tools to accelerate research and uncover novel applications for this compound and its derivatives. These in silico methods can predict properties, guide synthetic efforts, and rationalize experimental observations.

Future research directions leveraging these approaches are:

Property Prediction: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure, pKa values, and interaction energies of this compound. researchgate.net This information is invaluable for understanding its behavior and designing materials with targeted characteristics. For example, computational screening could predict its binding affinity to different metal oxide surfaces.

Rational Design of Derivatives: Computational methods can be used to design new derivatives with enhanced properties. For instance, in the context of drug discovery, molecular docking simulations could predict the binding of hypothetical this compound analogs to a specific enzyme target, guiding the synthesis of the most promising candidates. rsc.org

Simulation of Materials: Molecular dynamics (MD) simulations can model the behavior of materials incorporating this compound. researchgate.net This could involve simulating the self-assembly of monolayers on a surface, the diffusion of ions through a functionalized polymer membrane, or the structural dynamics of a metal-organic framework.

Data-Driven Discovery: As more data on phosphonic acids and their properties are generated, machine learning (ML) models can be trained to predict the characteristics of new, unsynthesized compounds. Data-driven approaches, which have been used to discover new allotropes of phosphorus, could be adapted to search for novel, stable crystal structures of metal phosphonates or complex supramolecular assemblies involving this compound. nih.gov

Table 2: Application of Computational and Data-Driven Methods

| Methodology | Potential Application for this compound | Anticipated Outcome | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, pKa, and binding energies to surfaces. | Understanding of fundamental chemical behavior and reactivity. | researchgate.net |

| Molecular Docking | Screening of virtual libraries of derivatives against biological targets. | Identification of potential bioactive compounds for targeted synthesis. | rsc.org |

| Molecular Dynamics (MD) | Simulation of polymer membranes or self-assembled monolayers. | Insight into material structure, dynamics, and transport properties. | researchgate.net |

| Machine Learning (ML) | Prediction of properties for new derivatives; discovery of stable crystal structures. | Acceleration of the design-synthesis-test cycle for new materials. | nih.gov |

Q & A

Q. What role does the phosphonic acid group play in surface functionalization, and how is successful modification validated?

- Methodology : The phosphonic acid group binds to metal oxides via tridentate or bidentate coordination. X-ray Photoelectron Spectroscopy (XPS) confirms binding through shifts in P 2p (~133 eV) and O 1s (~531 eV) peaks. Contact angle measurements or AFM track changes in surface hydrophilicity and morphology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.